3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol
Overview
Description
3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol is an organic compound with the molecular formula C28H26O11 and a molecular weight of 538.51 g/mol . This compound is characterized by its complex structure, which includes multiple methoxycarbonyl and phenoxymethyl groups attached to a central phenol ring. It is typically found as a white to almost white powder or crystal .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 3,5-dihydroxybenzyl alcohol with dimethyl 5-bromoisophthalate in the presence of a base such as potassium carbonate. This reaction forms the intermediate compound, which is then further reacted with 3,5-dihydroxybenzyl alcohol under similar conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. The final product is typically purified using recrystallization or chromatography techniques to achieve a purity of over 98% .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thiols substituted products.
Scientific Research Applications
3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the methoxycarbonyl groups can participate in hydrophobic interactions, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxybenzoic acid: Similar in structure but lacks the phenoxymethyl groups.
3,5-Dihydroxybenzoic acid: Contains hydroxyl groups instead of methoxycarbonyl groups.
3,5-Dibenzyloxybenzyl alcohol: Similar phenolic structure but with benzyloxy groups instead of methoxycarbonyl groups.
Uniqueness
3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol is unique due to its multiple methoxycarbonyl and phenoxymethyl groups, which confer distinct chemical properties and reactivity. These groups enhance its solubility in organic solvents and its ability to participate in various chemical reactions, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
dimethyl 5-[[3-[[3,5-bis(methoxycarbonyl)phenoxy]methyl]-5-hydroxyphenyl]methoxy]benzene-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26O11/c1-34-25(30)18-8-19(26(31)35-2)11-23(10-18)38-14-16-5-17(7-22(29)6-16)15-39-24-12-20(27(32)36-3)9-21(13-24)28(33)37-4/h5-13,29H,14-15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USUINPRIDFWVMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)OCC2=CC(=CC(=C2)O)COC3=CC(=CC(=C3)C(=O)OC)C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456019 | |
Record name | 3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186605-76-5 | |
Record name | 3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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